molecular formula C9H14ClNO B3029567 (R)-1-(2-Methoxyphenyl)ethanamine hydrochloride CAS No. 704892-60-4

(R)-1-(2-Methoxyphenyl)ethanamine hydrochloride

Cat. No. B3029567
M. Wt: 187.66
InChI Key: NTKNCZHNEDRTEP-OGFXRTJISA-N
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Description

“®-1-(2-Methoxyphenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H13NO. It is also known by other names such as 2-Methoxyphenethylamine, 2-(o-Methoxyphenyl)ethylamine, Benzeneethanamine, 2-methoxy-, and 4-methoxyphenethylamine .


Synthesis Analysis

The synthesis of “®-1-(2-Methoxyphenyl)ethanamine hydrochloride” can involve the use of 2-Methoxyphenyl isocyanate as a chemoselective multitasking reagent for an amine protection/deprotection sequence . Organic amines, in general, are protected through carbamate bond mediated cappings .


Molecular Structure Analysis

The molecular structure of “®-1-(2-Methoxyphenyl)ethanamine hydrochloride” can be viewed using Java or Javascript . The 3D structure may provide more insights into the spatial arrangement of atoms and the shape of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “®-1-(2-Methoxyphenyl)ethanamine hydrochloride” can include protection and deprotection of amino groups . The chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-1-(2-Methoxyphenyl)ethanamine hydrochloride” include its molecular weight, which is 151.2056 . More detailed properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Enantioselective Metabolism and Biochemical Effects

  • Enantioselective Metabolism of Pesticides

    Methoxychlor, a pesticide with proestrogenic activity, undergoes metabolism involving chiral compounds, one of which is closely related to (R)-1-(2-Methoxyphenyl)ethanamine. This process, facilitated by various cytochrome P450 isoforms, results in different estrogenic, antiestrogenic, or antiandrogenic activities of the metabolites (Hu & Kupfer, 2002).

  • Synthesis and Analgesic Activity of Aryl-Phenethylamines

    Aryl-N-2'-hydroxy-1'-isopropylethyl-2-(4-substituted phenyl) ethylamines, structurally similar to (R)-1-(2-Methoxyphenyl)ethanamine, have been synthesized and evaluated for analgesic activity, demonstrating significant potential in this field (Takahashi et al., 1983).

  • Estrogenic Activity of Methoxychlor Metabolites

    Research has shown that methoxychlor and its contaminants have estrogenic or proestrogenic properties. The metabolism of methoxychlor and its structurally similar compounds involves hepatic monooxygenases, leading to active estrogenic metabolites (Bulger et al., 1985).

  • Inhibition of Follicular Development by Methoxychlor

    Methoxychlor, with a structure related to (R)-1-(2-Methoxyphenyl)ethanamine, when exposed to rats early postnatally, inhibits ovarian follicular development and stimulates anti-Mullerian hormone production. This study highlights the potential endocrine-disrupting effects of such compounds (Uzumcu et al., 2006).

  • Metabolic Pathways of Methoxychlor

    The metabolism of methoxychlor, which shares structural similarities with (R)-1-(2-Methoxyphenyl)ethanamine, involves human cytochrome P450s. This study uncovered novel metabolic routes and highlighted the importance of phenolic groups for efficient metabolism, offering insights into the metabolic fate of such compounds (Hu & Kupfer, 2002).

Future Directions

The future directions for “®-1-(2-Methoxyphenyl)ethanamine hydrochloride” could involve further exploration of its use as a chemoselective multitasking reagent for an amine protection/deprotection sequence . More research could also be conducted to understand its mechanism of action and potential applications.

properties

IUPAC Name

(1R)-1-(2-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKNCZHNEDRTEP-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662530
Record name (1R)-1-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-Methoxyphenyl)ethanamine hydrochloride

CAS RN

704892-60-4
Record name (1R)-1-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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